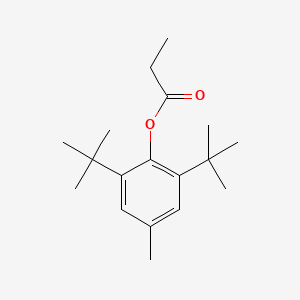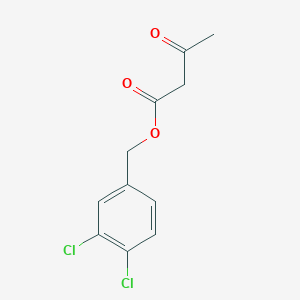
(2,6-ditert-butyl-4-methylphenyl) propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-ditert-butyl-4-methylphenyl) propanoate is an organic compound with the molecular formula C18H28O2. It is a derivative of phenol, specifically a propanoate ester of 2,6-ditert-butyl-4-methylphenol. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-ditert-butyl-4-methylphenyl) propanoate typically involves the esterification of 2,6-ditert-butyl-4-methylphenol with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification, followed by separation and purification steps to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-ditert-butyl-4-methylphenyl) propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenyl propanoates.
Wissenschaftliche Forschungsanwendungen
(2,6-ditert-butyl-4-methylphenyl) propanoate has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.
Wirkmechanismus
The antioxidant properties of (2,6-ditert-butyl-4-methylphenyl) propanoate are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits their harmful effects. This mechanism involves the stabilization of free radicals and the prevention of chain reactions that lead to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-ditert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-ditert-butyl-4-hydroxyanisole (BHA): Another antioxidant used in food preservation.
2,6-ditert-butyl-4-methylphenyl acetate: A similar ester with different functional properties[][5].
Uniqueness
(2,6-ditert-butyl-4-methylphenyl) propanoate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties compared to other similar compounds. Its enhanced stability and antioxidant capacity make it particularly valuable in applications requiring long-term protection against oxidation[5][5].
Eigenschaften
CAS-Nummer |
72959-50-3 |
|---|---|
Molekularformel |
C18H28O2 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
(2,6-ditert-butyl-4-methylphenyl) propanoate |
InChI |
InChI=1S/C18H28O2/c1-9-15(19)20-16-13(17(3,4)5)10-12(2)11-14(16)18(6,7)8/h10-11H,9H2,1-8H3 |
InChI-Schlüssel |
GKULZSGLUGVHKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)OC1=C(C=C(C=C1C(C)(C)C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971457.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11971468.png)

![5-(4-tert-butylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11971482.png)

![(2E)-3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11971501.png)
![(5Z)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971505.png)

![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971516.png)
![2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide](/img/structure/B11971525.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11971527.png)


